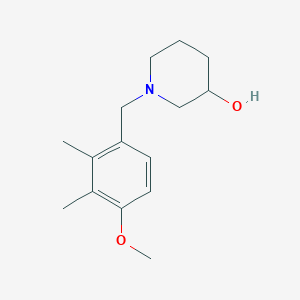
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol, also known as MDPBP, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity among recreational drug users due to its euphoric effects. The chemical structure of MDPBP is similar to other synthetic cathinones, such as MDPV and α-PVP, which are known to have high abuse potential. In recent years, MDPBP has become a subject of interest for scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the modulation of neurotransmitter activity in the brain. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, which leads to an increase in their levels in the synaptic cleft. This increase in neurotransmitter levels results in the stimulation of the reward pathway in the brain, leading to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been shown to have a range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been shown to cause hyperthermia, seizures, and other neurological complications. Long-term use of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol can result in addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has a high affinity for the dopamine transporter, which makes it a useful tool for studying the regulation of dopamine activity in the brain. However, 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol also has several limitations for use in lab experiments. Its high abuse potential and potential for toxicity make it difficult to use in animal models. Additionally, the lack of knowledge about its long-term effects on the brain and body limits its use in clinical research.
未来方向
Future research on 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol should focus on its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Studies should be conducted to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to understand the long-term effects of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol on the brain and body, as well as its potential for addiction and abuse.
合成方法
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with piperidine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then oxidized to form 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine transporter, which is involved in the regulation of mood and behavior. 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinol has also been found to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in the regulation of mood, appetite, and sleep.
属性
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(17)10-16/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTRUEGAZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

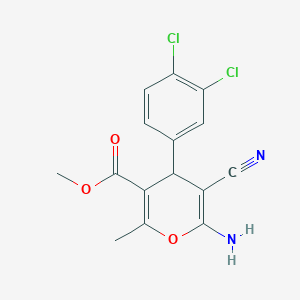
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
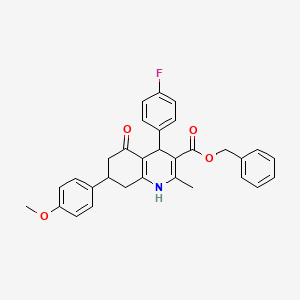
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

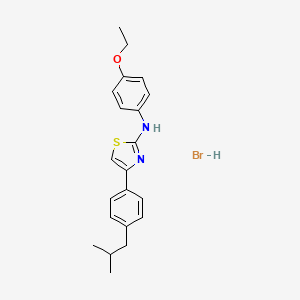
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)

![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
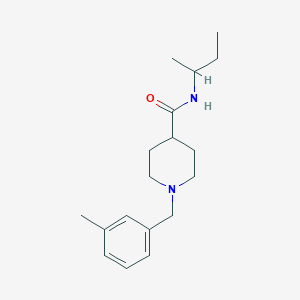

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
